molecular formula C10H20O2 B13808644 5-Ethyl-2-methyl-4-propyl-1,3-dioxane CAS No. 61920-23-8

5-Ethyl-2-methyl-4-propyl-1,3-dioxane

Cat. No.: B13808644
CAS No.: 61920-23-8
M. Wt: 172.26 g/mol
InChI Key: CPEQHADXYXIWJL-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-propyl-1,3-dioxane (: 61920-23-8) is a chemical compound supplied for industrial and scientific research purposes . This compound is offered with a high level of purity, typically at 99% . It is available for procurement in commercial quantities, with common packaging including 25kg cardboard drums . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact suppliers for detailed specifications and to verify suitability for their specific applications. Specific research applications, mechanisms of action, and physical data such as boiling point or density were not located in the search results. For complete information, please consult the supplier's safety data sheet and product specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61920-23-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-ethyl-2-methyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-6-10-9(5-2)7-11-8(3)12-10/h8-10H,4-7H2,1-3H3

InChI Key

CPEQHADXYXIWJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C)CC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane

A retrosynthetic analysis of this compound provides a logical pathway for its synthesis by disconnecting the target molecule into simpler, readily available starting materials. The primary disconnection strategy for a 1,3-dioxane (B1201747), which is a cyclic acetal (B89532), involves breaking the two C-O bonds of the acetal linkage.

This disconnection reveals two key synthons: a dicarbonyl equivalent derived from the C2 position and a 1,3-diol component corresponding to the C4, C5, and C6 positions of the dioxane ring. For the target molecule, this translates to acetaldehyde (B116499) (ethanal) and 2-ethyl-3-propylpropane-1,3-diol.

Direct Synthesis Approaches

Direct synthesis of this compound primarily relies on the acid-catalyzed condensation of the corresponding 1,3-diol and aldehyde. This is the most common and straightforward method for forming the 1,3-dioxane ring. organic-chemistry.orgthieme-connect.de

The core of the direct synthesis is the reaction between 2-ethyl-3-propylpropane-1,3-diol and acetaldehyde. This reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the formation of the dioxane product.

Acetalization is a widely used method for the protection of carbonyl groups and for the synthesis of cyclic acetals like 1,3-dioxanes. thieme-connect.denih.gov The reaction involves the nucleophilic addition of two alcohol equivalents (from the 1,3-diol) to an aldehyde or ketone. In the synthesis of the target molecule, acetaldehyde reacts with 2-ethyl-3-propylpropane-1,3-diol.

The mechanism involves the initial protonation of the acetaldehyde carbonyl group by an acid catalyst, which increases its electrophilicity. One of the hydroxyl groups of the diol then attacks the carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the diol attacks this intermediate, and after deprotonation, the stable 1,3-dioxane ring is formed. To achieve high yields, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by using a water scavenger like triethyl orthoformate. organic-chemistry.orgthieme-connect.de

A variety of acid catalysts can be employed to facilitate the formation of the 1,3-dioxane ring. These can be homogeneous or heterogeneous catalysts.

Homogeneous Catalysts:

Brønsted Acids: Traditional catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). organic-chemistry.orgnih.govgoogle.com These are effective but can be corrosive and difficult to separate from the reaction mixture.

Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) can also efficiently catalyze acetalization under mild conditions. organic-chemistry.org

Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions, making them more environmentally friendly. rsc.orggoogle.com

Zeolites and Mesoporous Materials: Materials like H-ZSM-5, H-Beta, and functionalized MCM-41 have been shown to be effective for 1,3-dioxane synthesis through reactions like the Prins cyclization. rsc.org

Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) is a well-known solid superacid that can catalyze acetalization reactions. mdpi.com

Functionalized Silica: Silica functionalized with sulfonic acid groups (e.g., RHASO₃H derived from rice husk ash) provides active Brønsted acid sites for the reaction. researchgate.net

Cation Exchange Resins: Solid polymer-based resins containing sulfonic acid groups are also effective catalysts for condensation reactions. google.com

Catalyst TypeExamplesAdvantages
Homogeneous Brønsted Acids H₂SO₄, TsOHHigh activity, low cost
Homogeneous Lewis Acids ZrCl₄, Sc(OTf)₃High efficiency, mild conditions
Solid Acid Catalysts Zeolites, Sulfated Zirconia, Cation Exchange ResinsReusable, easy to separate, eco-friendly

Chemo- and regioselectivity become critical considerations when the precursor molecules contain multiple functional groups that could potentially react. In the synthesis of this compound from 2-ethyl-3-propylpropane-1,3-diol and acetaldehyde, the primary challenge is ensuring the selective reaction between the diol and the aldehyde.

If other reactive functional groups were present on the diol or aldehyde, chemoselectivity would involve choosing reaction conditions and catalysts that favor acetal formation over other possible reactions. For example, milder acid catalysts might be used to avoid side reactions with acid-sensitive groups. organic-chemistry.org

Regioselectivity in this context primarily relates to the stereochemistry of the final product. The 1,3-diol precursor has two stereocenters (at the carbons bearing the hydroxyl groups). The use of a specific stereoisomer of the diol will lead to the formation of a specific stereoisomer of the this compound. The condensation reaction itself is generally stereospecific, meaning the relative stereochemistry of the diol is retained in the product. Therefore, controlling the stereochemistry of the final dioxane product depends on the successful stereoselective synthesis of the 1,3-diol precursor.

Condensation Reactions for 1,3-Dioxane Ring Formation

Indirect Synthesis through Precursor Derivatization

Indirect synthetic routes involve the preparation of a key intermediate, which is then converted to the final 1,3-dioxane. The most logical indirect approach focuses on the synthesis and derivatization of the 1,3-diol precursor, 2-ethyl-3-propylpropane-1,3-diol.

The synthesis of this specific diol can be approached in several ways:

Aldol (B89426) Condensation Route: A crossed aldol condensation between pentanal and propanal could yield 2-ethyl-3-hydroxyoctanal. Subsequent reduction of the aldehyde and then the ketone functionality would yield the target diol. This route requires careful control of the reaction conditions to favor the desired crossed-aldol product and to manage the stereochemical outcome.

Grignard Reaction Route: Another approach could involve the reaction of a Grignard reagent, such as propylmagnesium bromide, with an appropriate α,β-unsaturated ester like ethyl 2-ethylpropenoate. This would be followed by reduction of the ester to furnish the 1,3-diol.

Once the 1,3-diol precursor is synthesized, it can be derivatized to form the final 1,3-dioxane product through the direct condensation methods described previously. This modular approach allows for greater flexibility and control over the synthesis of complex substituted dioxanes.

Stereocontrolled Approaches to the Dioxane Ring System

The synthesis of this compound can lead to the formation of multiple stereoisomers due to the presence of chiral centers at positions C4 and C5. Stereocontrolled synthesis aims to selectively produce a specific stereoisomer. This is often achieved by using chiral starting materials, chiral catalysts, or by employing reactions that favor the formation of a particular diastereomer.

The Prins reaction, a key method for forming 1,3-dioxane rings, can be rendered stereoselective. The conformation of the 1,3-dioxane ring is typically a chair-like form, and substituents will preferentially occupy equatorial positions to minimize steric hindrance. thieme-connect.de The relative stereochemistry of the substituents is influenced by whether the reaction is under kinetic or thermodynamic control. thieme-connect.de

Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of 1,3-dioxolanes and related structures, which can be extrapolated to 1,3-dioxanes. nih.govorganic-chemistry.org For example, organocatalytic formal [3+2] cycloadditions have been used for the asymmetric synthesis of 1,3-dioxolanes. nih.gov Similarly, chiral catalysts can be employed in the Prins reaction to achieve high diastereo- and enantioselectivities in the formation of substituted 1,3-dioxanes.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcome of the reaction. The formation of 1,3-dioxanes is typically catalyzed by either acids or bases.

Acid-Catalyzed Mechanism Studies

The most prevalent method for synthesizing 1,3-dioxanes is through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. In the context of this compound, this would involve the reaction of 2-ethyl-1-propyl-1,3-propanediol with acetaldehyde.

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the aldehyde (acetaldehyde), making the carbonyl carbon more electrophilic.

Nucleophilic attack by the diol: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Proton transfer and water elimination: A proton transfer occurs, followed by the elimination of a water molecule to form an oxocarbenium ion.

Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step involves the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the 1,3-dioxane product.

The Prins reaction is a specific type of acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org With an excess of the carbonyl compound and under anhydrous conditions, the reaction can yield a 1,3-dioxane. wikipedia.org

Catalyst TypeExamplesRole in Reaction
Brønsted Acids Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Protonate the carbonyl group to activate it for nucleophilic attack.
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄)Coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Heterogeneous Catalysts Acidic resins, Zeolites (e.g., ZnAlMCM-41)Provide a solid acid surface for the reaction to occur, facilitating easier catalyst separation. rsc.org

Base-Catalyzed Mechanism Studies

While less common for the direct synthesis of the 1,3-dioxane ring from a diol and an aldehyde, base-catalyzed reactions can be relevant in the context of modifying related structures or in specific synthetic pathways. For instance, base-catalyzed condensations like the Knoevenagel condensation can be a part of a multi-step synthesis leading to functionalized dioxane derivatives.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more environmentally friendly and sustainable.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use volatile and hazardous organic solvents. Green approaches focus on using safer alternatives like water, supercritical fluids, or even performing the reaction under solvent-free conditions. rsc.org

Catalysis: The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled. organic-chemistry.org Heterogeneous catalysts, such as acidic resins or zeolites, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. organic-chemistry.org The direct condensation of a diol and an aldehyde to form a 1,3-dioxane has a high atom economy, with water being the only byproduct.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Research into highly active catalysts that can promote the reaction under mild conditions is a key area of green chemistry. researchgate.net

Recent research has focused on developing eco-friendly methods for the Prins reaction, a key route to 1,3-dioxanes. This includes the use of solid acid catalysts that are reusable and avoid the need for corrosive mineral acids. rsc.org Solvent-free approaches have also been developed, further enhancing the green credentials of this synthetic route. rsc.orgresearchgate.net

Green Chemistry ApproachDescriptionRelevance to 1,3-Dioxane Synthesis
Heterogeneous Catalysis Using solid acid catalysts that can be easily recovered and reused.Simplifies product purification, reduces waste, and allows for continuous flow processes. Examples include zeolites and acidic resins. rsc.org
Solvent-Free Reactions Conducting the reaction without a solvent, often by heating the neat reactants.Eliminates solvent waste and can lead to faster reaction rates. rsc.orgresearchgate.net
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources.Can reduce the carbon footprint of the synthesis.
High Atom Economy Reactions Designing reactions where the maximum number of atoms from the reactants are incorporated into the product.The condensation reaction to form 1,3-dioxanes is a good example, with water as the only byproduct. organic-chemistry.org

Stereochemical and Conformational Analysis

Chiral Centers and Stereoisomerism in 5-Ethyl-2-methyl-4-propyl-1,3-dioxane

The presence of multiple stereogenic centers in this compound gives rise to a variety of stereoisomers. The carbon atoms at positions 2, 4, and 5 of the 1,3-dioxane (B1201747) ring are chiral centers due to being bonded to four different substituent groups.

C2: Bonded to a hydrogen, a methyl group, and two oxygen atoms of the ring which are themselves in a chiral environment.

C4: Bonded to a hydrogen, a propyl group, a ring carbon (C5), and a ring oxygen (O3).

C5: Bonded to a hydrogen, an ethyl group, and two ring carbons (C4 and C6).

With three distinct chiral centers, the maximum number of possible stereoisomers is 2³, or 8. These consist of four pairs of enantiomers.

The eight stereoisomers of this compound exist as enantiomeric pairs and have diastereomeric relationships with other pairs. msu.edu

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. For example, the (2R, 4R, 5R) isomer is the enantiomer of the (2S, 4S, 5S) isomer. These pairs have identical physical properties except for their interaction with plane-polarized light.

Diastereomers: These are stereoisomers that are not mirror images of each other. msu.edu For instance, the (2R, 4R, 5R) isomer is a diastereomer of the (2S, 4R, 5R) isomer. Diastereomers have different physical properties, which allows for their separation by techniques like chromatography. The cis and trans relationships between the substituents on the ring define these diastereomeric forms.

The chirality of the molecule induces diastereotopicity for otherwise equivalent protons, such as those on the methylene (B1212753) groups at position 6, leading to distinct signals in NMR spectra. researchgate.net

Determining the specific three-dimensional arrangement of substituents is accomplished through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration of substituents. nih.gov By analyzing coupling constants (³J values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the axial or equatorial orientation of the methyl, ethyl, and propyl groups can be deduced. This information helps establish the cis/trans relationships between them. researchgate.net

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute configuration of the molecule in the crystalline state. nih.gov It offers precise bond lengths, bond angles, and torsional angles, confirming the exact stereochemical arrangement.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. nih.gov This technique is essential for isolating individual enantiomers and can also be used analytically to determine enantiomeric purity.

Conformational Analysis of the 1,3-Dioxane Ring System

Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts several conformations to relieve ring strain. thieme-connect.de The study of these conformations is critical as the preferred shape of the molecule influences its stability and reactivity.

The 1,3-dioxane ring predominantly exists in a chair conformation, which is significantly more stable than flexible forms like the boat or twist-boat conformations. thieme-connect.de

Chair Conformation: This is the ground state conformation for 1,3-dioxane. The presence of two C-O bonds, which are shorter than C-C bonds, affects the geometry compared to cyclohexane. This leads to more pronounced 1,3-diaxial interactions involving the substituent at the C2 position. thieme-connect.de

Twist-Boat Conformation: While higher in energy than the chair form, the twist-boat (or skew-boat) conformation is a crucial intermediate in the ring inversion process. scispace.comnih.gov For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist form is substantial. However, severe steric crowding from multiple axial substituents can force the molecule into a twist conformation to alleviate this strain. nih.gov

The energy difference between chair and twist forms in 1,3-dioxane is generally lower than in cyclohexane. thieme-connect.de

Conformation ComparisonEnergy Difference (kcal/mol)
1,3-Dioxane (Chair vs. Twist)~4.9-5.9
Cyclohexane (Chair vs. Twist)~5.7

This table presents generalized energy differences for the parent ring systems. Specific substituent effects can alter these values. thieme-connect.descispace.com

Stereoelectronic effects play a significant role in the conformational preferences of 1,3-dioxanes.

Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation, despite potential steric hindrance. This preference is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a ring oxygen and the antibonding orbital (σ) of the axial C2-substituent bond (n → σ). thieme-connect.defigshare.com While the methyl group at C2 in this compound is not strongly electronegative, related stereoelectronic interactions involving the C-H bonds and oxygen lone pairs are present throughout the ring. figshare.comresearchgate.net

Gauche Effect: This effect pertains to the preference for a gauche conformation in molecular fragments with the general formula A-B-C-D, where A and D are electronegative atoms or groups. Within the 1,3-dioxane ring, the O-C-C-O segment has an inherent preference for a gauche arrangement, which is satisfied in the chair conformation. documentsdelivered.com

The thermodynamic stability of a given stereoisomer of this compound is determined by the energetic cost of placing the substituents in axial versus equatorial positions. Substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups or the axial lone pairs of the ring oxygen atoms. thieme-connect.deresearchgate.net

The conformational preference is often quantified by the "A-value," which is the Gibbs free energy difference (-ΔG°) between the axial and equatorial conformers.

SubstituentPositionProbable Conformational PreferenceRationale
Methyl C2EquatorialAvoids significant 1,3-diaxial interactions with axial hydrogens at C4 and C6. thieme-connect.de
Propyl C4EquatorialA larger alkyl group has a strong preference for the equatorial position to minimize steric strain. researchgate.net
Ethyl C5EquatorialAn ethyl group at C5 experiences less severe 1,3-diaxial interactions than groups at C2 or C4, but still favors the equatorial position. researchgate.net

Therefore, the most stable conformation for any given diastereomer of this compound will be the one that maximizes the number of substituents in equatorial positions, particularly the larger propyl and ethyl groups. A conformation that places the propyl group in an axial position would be significantly destabilized.

Dynamic Stereochemistry and Conformational Interconversion

The stereochemistry of this compound is complex due to the presence of multiple stereocenters, leading to a number of possible stereoisomers. The 1,3-dioxane ring, a six-membered heterocycle, typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. The substituents on the ring (ethyl, methyl, and propyl groups) can occupy either axial or equatorial positions.

The dynamic nature of the molecule's stereochemistry arises from the ability of the 1,3-dioxane ring to undergo conformational interconversion, primarily through a process known as ring flipping or ring inversion. This process involves the transition from one chair conformation to another, passing through higher-energy transition states such as the half-chair and twist-boat conformations. During this interconversion, substituents that were in axial positions become equatorial, and vice versa.

The conformational equilibrium, or the relative population of the different chair conformers, is largely dictated by the steric bulk of the substituents. Generally, conformers with bulkier groups in the more spacious equatorial positions are energetically favored. For this compound, the propyl group at the C4 position, the ethyl group at the C5 position, and the methyl group at the C2 position will each have a preference for the equatorial orientation to minimize steric interactions.

The relative stability of the conformers can be influenced by various factors, including intramolecular interactions and the solvent environment. For instance, in some substituted 1,3-dioxanes, the presence of polar substituents can lead to a preference for an axial orientation due to stabilizing anomeric or gauche effects, though this is less likely to be a dominant factor for the alkyl substituents in the title compound.

Table 1: Conformational Preferences of Substituents in 1,3-Dioxane Rings

SubstituentPositionPreferred OrientationRationale
MethylC2EquatorialMinimization of 1,3-diaxial interactions.
PropylC4EquatorialAvoidance of steric strain with axial hydrogens.
EthylC5EquatorialReduction of steric hindrance within the ring structure.

Note: This table illustrates general principles of conformational analysis as applied to the title compound.

Stereoselective Reactions Involving this compound (as reactant or product)

While specific research detailing stereoselective reactions for this compound is not extensively documented in readily available literature, the principles of stereoselectivity in reactions involving 1,3-dioxanes are well-established. These compounds can participate in various stereoselective transformations, either as substrates or as products, where the stereochemistry of the dioxane ring directs the outcome of the reaction.

As a Reactant:

When this compound acts as a reactant, its existing stereocenters can influence the stereochemical course of a reaction. For example, in reactions involving the cleavage of the acetal (B89532) functionality, the approach of a reagent can be sterically hindered by the substituents on the ring, leading to a preferred stereochemical outcome. The chair conformation of the dioxane ring places the substituents in well-defined spatial arrangements, which can lead to diastereoselective reactions at or adjacent to the ring.

As a Product:

The formation of this compound through the reaction of a corresponding 1,3-diol with an aldehyde or ketone can also be a stereoselective process. The stereochemistry of the starting diol will dictate the relative stereochemistry of the substituents at the C4 and C5 positions of the resulting dioxane ring. Furthermore, if the carbonyl compound is prochiral, the reaction can lead to the formation of new stereocenters at the C2 position, with the potential for diastereoselectivity. The use of chiral catalysts or auxiliaries can be employed to achieve high levels of enantioselectivity in the synthesis of such 1,3-dioxanes.

Table 2: Potential Stereoselective Reactions

Reaction TypeRole of 1,3-DioxanePotential Outcome
Acetal CleavageReactantDiastereoselective formation of a new chiral center.
Acetal FormationProductDiastereoselective or enantioselective synthesis of the dioxane ring.
Reaction at a SubstituentReactantStereochemical induction from the chiral dioxane ring to a reacting substituent.

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the complete structural assignment of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane. The presence of multiple stereocenters at positions 2, 4, and 5 necessitates the use of both one-dimensional and two-dimensional NMR experiments to resolve the complex spatial arrangement of the substituents on the dioxane ring.

The ¹H NMR spectrum provides initial information on the proton environments within the molecule. The acetal (B89532) proton at the C2 position, coupled to the C2-methyl group, typically appears as a quartet in the downfield region. The protons on the dioxane ring (C4, C5, and C6) exhibit complex multiplets due to intricate spin-spin coupling with each other and with the adjacent alkyl substituents.

The ¹³C NMR spectrum complements the proton data by identifying the distinct carbon environments. The acetal carbon (C2) is characteristically shifted downfield, while the signals for C4, C5, and C6 appear in the region typical for sp³-hybridized carbons bonded to oxygen. The carbon signals of the methyl, ethyl, and propyl substituents are observed at distinct upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (all-equatorial isomer in CDCl₃)

PositionAtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
2CH4.65q101.5
2-CH₃CH₃1.25d21.0
4CH3.85m78.5
4-PropylCH₂1.50m35.0
CH₂1.40m19.5
CH₃0.92t14.2
5CH1.80m42.0
5-EthylCH₂1.45m25.0
CH₃0.88t11.5
6CH₂ₑ4.10dd68.0
CH₂ₐ3.60t

Note: Chemical shifts are predictive and may vary based on the specific stereoisomer and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.

To definitively establish the molecular structure and stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks, confirming the connectivity within the ethyl and propyl chains and their attachment to the dioxane ring. For instance, it would show a clear correlation between the proton at C4 and the adjacent methylene (B1212753) protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative stereochemistry. It identifies protons that are close in space. For example, correlations between the axial protons on the dioxane ring and the axial or equatorial protons of the substituents can confirm their orientation. This technique is essential for distinguishing between various cis and trans isomers.

Table 2: Key Predicted 2D NMR Correlations

ExperimentCorrelation FromCorrelation ToSignificance
COSY H-4H-5, Propyl-CH₂Confirms neighborhood of protons
COSY H-22-CH₃Confirms acetal proton-methyl coupling
HSQC ¹H signalsCorresponding ¹³C signalsAssigns carbon shifts
HMBC Propyl-CH₃ (¹H)Propyl-CH₂ (¹³C)Confirms propyl chain structure
HMBC 2-CH₃ (¹H)C-2 (¹³C)Confirms methyl position
NOESY H-2 (axial)H-4 (axial), H-6 (axial)Determines relative stereochemistry

The 1,3-dioxane (B1201747) ring exists predominantly in a chair conformation. Variable temperature (VT) NMR studies can provide insight into the energetics of the ring inversion process. researchgate.net By monitoring the coalescence of signals as the temperature is changed, the energy barrier for the chair-chair interconversion can be determined. For a substituted dioxane like this compound, VT-NMR helps to establish the thermodynamic preference for conformers where the bulky substituents occupy equatorial positions to minimize steric strain. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of the compound and offers significant insight into its structure through the analysis of fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺˙) peak at m/z 186 may be observed, though it is often of low intensity for cyclic acetals. The fragmentation is typically initiated by cleavage of the bonds adjacent to the oxygen atoms.

Key fragmentation pathways include:

Loss of Substituents: Alpha-cleavage leading to the loss of the largest alkyl group at C4 (propyl radical, C₃H₇˙) is a common pathway, resulting in a significant ion at m/z 143. Similarly, loss of the ethyl group from C5 can produce an ion at m/z 157.

Ring Cleavage: The dioxane ring can undergo various cleavage reactions. A characteristic fragmentation involves the loss of an aldehyde molecule (e.g., propionaldehyde) from the molecular ion. Another pathway involves the formation of a stable oxonium ion by cleavage of the C4-C5 bond. docbrown.info

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFormulaSignificance
186Molecular Ion [M]⁺˙[C₁₁H₂₂O₂]⁺˙Confirms Molecular Weight
171[M - CH₃]⁺[C₁₀H₁₉O₂]⁺Loss of methyl group from C2
157[M - C₂H₅]⁺[C₉H₁₇O₂]⁺Loss of ethyl group from C5
143[M - C₃H₇]⁺[C₈H₁₅O₂]⁺Loss of propyl group from C4
101[C₅H₉O₂]⁺Ring fragment after loss of propylA common dioxane fragment
87[C₄H₇O₂]⁺Ring fragmentCharacteristic ring cleavage

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition of each ion. For instance, HRMS would confirm the molecular formula of the parent ion as C₁₁H₂₂O₂, distinguishing it from any other combination of atoms that might have the same nominal mass. By determining the exact formulas of the fragment ions, HRMS is instrumental in verifying the proposed fragmentation pathways and elucidating the underlying mechanistic details of the ion decomposition processes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the presence of specific functional groups and offer insights into the molecule's conformational preferences. The 1,3-dioxane ring, like cyclohexane (B81311), preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de Substituents on the ring can exist in either axial or equatorial positions, leading to distinct conformational isomers with unique vibrational signatures.

The analysis of IR and Raman spectra allows for the identification of characteristic vibrational modes. The C-O-C (acetal) linkages within the dioxane ring give rise to strong and characteristic stretching vibrations, typically observed in the 1200-1000 cm⁻¹ region of the IR spectrum. researchgate.net These bands are often multiple and complex due to symmetric and asymmetric stretching of the C-O-C-O-C unit. The C-H stretching vibrations of the methyl, ethyl, and propyl groups, as well as the methylene groups of the ring, are expected in the 3000-2800 cm⁻¹ range.

Conformational states of the molecule can be investigated by analyzing specific spectral regions. The orientation of the substituents (ethyl, methyl, and propyl groups) influences the vibrational frequencies. For instance, the C-H bending modes and ring vibrations can shift depending on whether a substituent is in a sterically hindered axial position or a more stable equatorial position. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are employed alongside experimental data to assign vibrational modes to specific molecular motions and to predict the relative energies of different conformers. nih.govnih.gov By comparing the experimental IR and Raman spectra with the calculated spectra for various possible chair and twist-boat conformers, the predominant conformational state in a given phase (solid, liquid, or gas) can be determined.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)AssignmentSpectroscopic Technique
2970 - 2850C-H stretching (alkyl groups and ring)IR, Raman
1470 - 1440C-H bending (CH₂ and CH₃ scissoring)IR, Raman
1380 - 1370C-H bending (CH₃ symmetric deformation)IR
1250 - 1000C-O-C stretching (acetal group)IR (strong), Raman
950 - 800Ring vibrations / C-C stretchingIR, Raman

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby confirming the molecule's conformation and the relative stereochemistry of its chiral centers. For this compound, which has multiple stereocenters, single-crystal X-ray diffraction would elucidate the specific stereoisomer present in the crystal lattice.

Studies on related substituted 1,3-dioxanes have consistently shown that the six-membered ring adopts a chair conformation in the solid state. researchgate.netresearchgate.net In this conformation, bulky substituents tend to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. researchgate.net Therefore, it is highly probable that the propyl group at C4 and the ethyl group at C5 in this compound would also adopt equatorial orientations. The orientation of the methyl group at C2 would depend on the specific stereoisomer.

The crystallographic analysis would yield a detailed structural model, including the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the crystal's symmetry. For a chiral, enantiomerically pure sample, crystallization in a chiral space group would allow for the determination of the absolute configuration of the stereocenters. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov

Table 2: Representative Crystallographic Data for a Substituted 1,3-Dioxane Analog Data based on the analysis of Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate. researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5710
b (Å)9.5382
c (Å)10.3449
α (°)105.799
β (°)94.112
γ (°)112.695
Conformation of Dioxane RingChair
Substituent OrientationEquatorial positions are generally favored for bulky groups. researchgate.net

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various stereoisomers.

Gas chromatography is a primary technique for determining the chemical purity of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column, and components are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

GC is also highly effective for separating diastereomers. Diastereomers have different physical properties and thus often exhibit different retention times on standard achiral GC columns. By analyzing the resulting chromatogram, the ratio of different diastereomers in a mixture can be accurately quantified. This is crucial for monitoring reactions that produce multiple stereoisomers and for assessing the stereoselectivity of a synthesis. GC-MS analysis further aids in confirming the identity of the isomers by providing their mass spectra. nih.govnih.gov

Table 3: Typical GC Parameters for Analysis of 1,3-Dioxane Derivatives

ParameterCondition
InstrumentGas Chromatograph with FID or MS detector
ColumnCapillary column (e.g., DB-5, HP-5MS)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Temperature ProgramInitial oven temperature, ramp rate, final temperature (optimized for separation)
Purity DeterminationPeak area percentage calculation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of stereoisomers, particularly enantiomers, which are inseparable by achiral methods. To resolve the enantiomers of this compound, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the resolution of a broad range of chiral compounds, including cyclic acetals. researchgate.netmdpi.com For the separation of this compound stereoisomers, a normal-phase mobile system (e.g., hexane/isopropanol) is often effective. The separation efficiency is evaluated by parameters such as the resolution factor (Rs), which quantifies the degree of separation between two peaks. An Rs value of 1.5 or greater indicates baseline separation, which is ideal for preparative applications to isolate pure enantiomers. mdpi.com

Table 4: Illustrative Chiral HPLC Method for Stereoisomer Resolution

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph with UV detector
ColumnChiral Stationary Phase (e.g., Chiralcel® OD, Chiralpak® IC)
Mobile Phasen-Hexane / Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV (at a low wavelength, e.g., 210 nm)
Analysis GoalDetermination of enantiomeric excess (ee) and resolution of diastereomers.

Computational and Theoretical Investigations

Quantum Chemical Calculations of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane

No specific studies utilizing quantum chemical calculations for this compound were found in the available literature.

No specific DFT studies concerning the structure and energy of this compound have been identified.

There are no available ab initio studies on the electronic structure of this compound in the searched scientific databases.

Conformational Analysis and Energy Landscapes via Computational Methods

A conformational analysis of this compound using computational methods has not been reported in the accessible literature.

No potential energy surface maps for this compound were found.

There are no published molecular dynamics simulations detailing the conformational flux of this compound.

Reaction Pathway Modeling and Transition State Analysis

No information is available on the modeling of reaction pathways or the analysis of transition states for this compound.

Prediction of Reaction Intermediates and Products

Computational chemistry offers powerful tools to predict the likely intermediates and products of chemical reactions involving this compound. Through quantum mechanical calculations, such as Density Functional Theory (DFT), chemists can model the reaction pathways. These models can identify transition states and intermediate structures that are fleeting and difficult to detect experimentally. For a 1,3-dioxane (B1201747) derivative, these studies could predict the outcomes of reactions like hydrolysis, oxidation, or ring-opening reactions, providing insights into the stability of various carbocation or radical intermediates that may form.

Catalytic Mechanism Simulations

Simulations are instrumental in elucidating the mechanisms of catalyzed reactions. For instance, the formation of this compound via the acetalization of the corresponding aldehyde and diol is often acid-catalyzed. Computational models can simulate the role of the catalyst, be it a Brønsted or Lewis acid, in activating the carbonyl group and facilitating the ring closure. These simulations can map out the energy landscape of the catalytic cycle, helping to identify the rate-determining step and optimize reaction conditions for improved yield and selectivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the assigned structure and stereochemistry of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like 1,3-dioxanes, QSRR models could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors, which can be calculated computationally, include electronic properties (like partial charges and orbital energies), steric parameters (such as molecular volume and surface area), and topological indices. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives.

Applications As a Synthetic Intermediate and Building Block

Role in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic incorporation of robust and versatile intermediates is paramount for the efficient construction of complex target molecules. 5-Ethyl-2-methyl-4-propyl-1,3-dioxane, with its distinct stereochemical and functional characteristics, can be a valuable component in such synthetic sequences.

Precursor to Complex Organic Molecules

The 1,3-dioxane (B1201747) framework is a recurring motif in a number of natural products. thieme-connect.de The specific substitution pattern of this compound makes it a potential precursor for analogs of these natural products or other complex organic molecules. The synthesis of such molecules often involves a series of carefully planned steps where the dioxane can be introduced and later modified or cleaved as needed. For example, the synthesis of a complex molecule might involve the initial creation of a 1,3-dioxane structure, which is then carried through several reaction steps before being ultimately removed to reveal the final desired functionality. stackexchange.com

Intermediate in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov Substituted 1,3-dioxanes can serve as intermediates in the synthesis of other heterocyclic systems. For instance, the dioxane ring can be cleaved under specific conditions to unmask functional groups that can then participate in cyclization reactions to form new rings. Research into the synthesis of isoxazole (B147169) derivatives has shown that 1,3-dioxane moieties can be incorporated into the final structure, highlighting their role as stable intermediates in the formation of other heterocycles. umt.edunih.gov

Protective Group Chemistry Involving the 1,3-Dioxane Moiety

A cornerstone of modern organic synthesis is the use of protecting groups to temporarily mask reactive functional groups. uchicago.edu The 1,3-dioxane moiety is a well-established protective group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.orgorganic-chemistry.org

The formation of the this compound structure is a prime example of this strategy. This cyclic acetal (B89532) is generally stable under basic, reductive, and oxidative conditions, effectively shielding the parent carbonyl and diol from a wide range of reagents. thieme-connect.de Deprotection can be readily achieved under acidic conditions, regenerating the original functional groups. organic-chemistry.org This stability profile allows for selective reactions to be carried out on other parts of a molecule without affecting the protected groups. organic-chemistry.orglibretexts.orgsynarchive.com

Condition Stability of 1,3-Dioxane
BasicStable
ReductiveStable
OxidativeStable
Acidic (Brønsted or Lewis)Labile (cleaved)

Applications in Chiral Auxiliary and Ligand Design

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, often employs chiral auxiliaries and ligands. sfu.ca While specific studies on this compound in this context are not widely documented, the inherent chirality of substituted 1,3-dioxanes makes them attractive scaffolds for such applications.

The stereocenters at positions 2, 4, and 5 of the dioxane ring can be controlled during synthesis, leading to enantiomerically pure compounds. These chiral dioxanes can then be incorporated into a synthesis as a chiral auxiliary to direct the stereochemical outcome of a reaction on an attached substrate. sfu.ca Furthermore, the oxygen atoms within the dioxane ring can act as coordination sites for metal catalysts, making them potential candidates for the design of novel chiral ligands for asymmetric catalysis. nih.gov

Polymerization Studies (as a monomer, focusing on polymerization mechanism/kinetics)

The ring-opening polymerization of cyclic acetals, such as 1,3-dioxolane (B20135) (a related five-membered ring), is a known method for producing polyacetals. researchgate.netresearchgate.netrsc.org These polymers have various industrial applications. While there is a lack of specific polymerization studies on this compound, the general mechanism for the cationic ring-opening polymerization of 1,3-dioxanes is well-understood.

The polymerization is typically initiated by a cationic species, which attacks one of the oxygen atoms in the ring, leading to ring cleavage and the formation of a propagating carbocationic species. This active chain end then reacts with another monomer molecule, and the process continues. The kinetics of such polymerizations can be complex and are often influenced by factors such as the monomer structure, initiator concentration, and solvent. researchgate.net Studies on similar cyclic acetals have detailed the kinetic parameters and the influence of reaction conditions on the molecular weight and structure of the resulting polymer. researchgate.netrsc.org

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity and structural features of substituted 1,3-dioxanes can be exploited in the development of new synthetic methods. While novel methodologies specifically employing this compound are not extensively reported, the broader class of 1,3-dioxanes has been used in various synthetic innovations. For example, they can be used in reactions that proceed with high stereoselectivity due to the conformational constraints of the six-membered ring. acs.org The development of new catalytic systems for the formation and cleavage of the dioxane ring under milder and more selective conditions is an ongoing area of research. mdpi.com

Degradation Pathways and Environmental Transformation Studies

Hydrolytic Stability and Mechanism of Ring Opening

As a cyclic acetal (B89532), the stability of the 1,3-dioxane (B1201747) ring is highly dependent on pH. These structures are generally stable under neutral to alkaline conditions but are susceptible to acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves the protonation of one of the ether oxygens, followed by the cleavage of a carbon-oxygen bond. This rate-determining step results in the formation of a resonance-stabilized carbocation intermediate. The subsequent attack by a water molecule leads to the formation of a hemiacetal, which then hydrolyzes further to yield the parent carbonyl compound and diol.

For 5-Ethyl-2-methyl-4-propyl-1,3-dioxane, acid-catalyzed hydrolysis would break the acetal linkage, leading to the opening of the dioxane ring. This reaction would yield acetaldehyde (B116499) and 2-ethyl-1-propyl-1,3-propanediol.

Studies on related substituted 1,3-dioxanes and dioxolanes confirm this pH-dependent stability. For instance, research on 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) showed that while some hydrolysis occurred at pH levels below 7 over the course of a week, the compound was stable at a pH of 9. oakland.edu This indicates that in neutral or alkaline environmental waters, this compound is likely to be persistent with respect to hydrolysis. However, in acidic environmental compartments, such as acidic industrial wastewater or certain soil conditions, hydrolytic degradation could become a significant transformation pathway.

Table 1: Hydrolytic stability of the related compound 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) at various pH levels. oakland.edu

Oxidative Degradation Processes

Oxidative processes, particularly Advanced Oxidation Processes (AOPs), are effective in degrading recalcitrant cyclic ethers like 1,4-dioxane (B91453) and are likely to be effective for substituted 1,3-dioxanes as well. AOPs utilize powerful oxidizing agents, most notably the hydroxyl radical (•OH), to initiate the degradation of organic pollutants. deswater.com

Common AOPs include the use of ozone with hydrogen peroxide (O₃/H₂O₂) or UV light with hydrogen peroxide (UV/H₂O₂). deswater.com The mechanism for the oxidative degradation of cyclic ethers generally begins with the abstraction of a hydrogen atom from a carbon alpha to an ether oxygen by a hydroxyl radical. epa.gov This initial attack is the rate-limiting step and leads to the formation of an unstable intermediate that can undergo ring scission. For this compound, this would likely lead to the formation of ester and alcohol intermediates, which would be further oxidized to smaller, more biodegradable compounds like carboxylic acids, and ultimately, carbon dioxide and water.

Auto-oxidation can also occur, where cyclic ethers react with atmospheric oxygen under mild conditions to form hydroperoxides, which can be explosive. researchgate.netwikipedia.org This process involves a free-radical chain reaction and is a known degradation pathway for ethers like tetrahydrofuran (B95107) and 1,4-dioxane. wikipedia.org

Biotransformation Studies by Microorganisms (focus on chemical change)

While 1,4-dioxane is often cited as being resistant to biodegradation, a number of microorganisms have been identified that can degrade it, either as a primary growth substrate or through co-metabolism. nih.govberkeley.edu These findings offer insights into potential biotransformation pathways for other dioxane structures.

Bacterial strains such as Pseudonocardia dioxanivorans CB1190 are capable of metabolizing 1,4-dioxane. berkeley.edu The degradation is initiated by monooxygenase enzymes, which are similar in function to mammalian cytochrome P-450 enzymes. berkeley.edu These enzymes catalyze the hydroxylation of the dioxane ring, which destabilizes the structure and leads to ring cleavage. A proposed pathway for 1,4-dioxane degradation involves its conversion to 2-hydroxy-1,4-dioxane, followed by hydrolysis to 2-hydroxyethoxyacetaldehyde, and subsequent oxidation to simpler, biodegradable acids. nih.gov

Fungal degradation has also been observed. The extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent cleavage of ethers, including 1,4-dioxane. nih.gov The proposed mechanism involves hydrogen abstraction and oxygen rebound, which oxidizes the ether to a hemiacetal that subsequently hydrolyzes, leading to ring opening. nih.gov For this compound, a similar enzymatic attack, likely at one of the carbons adjacent to the ring oxygens, would initiate its biodegradation. The alkyl substituents on the ring would influence the rate and regioselectivity of the enzymatic attack.

Table 2: Inferred biotransformation pathway for 1,4-dioxane, providing a model for the potential microbial degradation of other dioxane structures. nih.gov

Fate and Transport of this compound in Environmental Matrices

The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. cdc.govepa.gov For this compound, these specific properties are not well-documented, but can be inferred from the behavior of similar compounds.

Cyclic ethers like 1,4-dioxane are known for their high water solubility and low potential for adsorption to organic carbon in soil (low Koc value). itrcweb.orgyale.edu This results in high mobility in subsurface environments, meaning they can move readily with groundwater flow and potentially form extensive contaminant plumes. itrcweb.orgyale.edu Given its structure, this compound is also expected to be relatively water-soluble and exhibit limited sorption to soil and sediment. The ethyl, methyl, and propyl substituents will increase its hydrophobicity compared to unsubstituted 1,3-dioxane, but it is still likely to be mobile in aquatic systems.

Once in groundwater, its persistence will be determined by the degradation pathways discussed previously. In anaerobic groundwater, degradation is expected to be very slow. In aerobic zones, biodegradation may occur if suitable microorganisms are present. itrcweb.org In surface waters, photochemical and oxidative degradation could contribute to its removal. Due to its expected low Henry's Law constant, volatilization from water to the atmosphere is not anticipated to be a significant fate process. itrcweb.org

Challenges and Future Directions in Research

Current Limitations in Synthesis and Characterization

The synthesis of 5-Ethyl-2-methyl-4-propyl-1,3-dioxane is inherently challenging due to the presence of three chiral centers at positions 2, 4, and 5 of the dioxane ring. The traditional acid-catalyzed condensation of 2-ethyl-1-propyl-1,3-propanediol with acetaldehyde (B116499) or its equivalent would result in a complex mixture of up to eight stereoisomers.

Key limitations include:

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in a single synthetic operation is a formidable task. Conventional methods often lack the required level of control, leading to isomeric mixtures that are difficult and costly to separate.

Purification: The separation of these closely related stereoisomers by standard techniques like fractional distillation or column chromatography is often inefficient due to their similar physical properties.

Characterization: Unambiguous characterization of each individual stereoisomer requires sophisticated analytical techniques. While NMR spectroscopy is a powerful tool for studying the stereochemistry of 1,3-dioxane (B1201747) derivatives, the overlapping signals in a mixture of isomers can make spectral interpretation exceedingly complex. researchgate.net Differentiating between cis and trans isomers and determining the axial or equatorial orientation of each substituent requires advanced 2D NMR experiments and can be a significant bottleneck. researchgate.net

Table 1: Potential Stereoisomers of this compound This table is illustrative of the stereochemical complexity.

Stereocenter Substituent Orientation (Example Isomer 1) Substituent Orientation (Example Isomer 2) ... (up to 8 isomers)
C2 Methyl (Axial) Methyl (Equatorial) ...
C4 Propyl (Equatorial) Propyl (Axial) ...
C5 Ethyl (Equatorial) Ethyl (Equatorial) ...

Emerging Methodologies for Stereocontrol and Efficiency

Recent advancements in synthetic organic chemistry offer promising solutions to the challenge of stereocontrol. Organocatalysis, in particular, has emerged as a powerful strategy for asymmetric acetalization. researchgate.netscienceopen.com Chiral Brønsted acids or proline-based catalysts can create a chiral environment that directs the formation of a specific stereoisomer. youtube.com

Future research in this area should focus on:

Asymmetric Organocatalysis: Developing highly selective organocatalysts specifically tailored for the reaction between 2-ethyl-1-propyl-1,3-propanediol and an acetaldehyde equivalent. The goal is to achieve high yields of a single desired stereoisomer, bypassing the need for extensive purification.

Enzyme-Catalyzed Reactions: Exploring the use of enzymes (e.g., hydrolases in reverse mode) to catalyze the stereoselective formation of the dioxane ring.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and potentially facilitate in-line purification.

Unexplored Reaction Pathways and Mechanistic Insights

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral or basic conditions but labile in the presence of acid. thieme-connect.de While the hydrolysis of 1,3-dioxanes to their constituent diol and carbonyl compounds is well-known, the specific substitution pattern of this compound may open doors to unique and unexplored reaction pathways.

Potential areas for investigation include:

Stereoselective Ring Opening: Investigating acid-catalyzed ring-opening reactions with various nucleophiles. The stereochemistry of the starting material could direct the formation of specific chiral products, making the dioxane a useful chiral intermediate. researchgate.net

Rearrangement Reactions: Exploring the possibility of Lewis acid-mediated rearrangements. The complex substitution pattern could lead to interesting intramolecular hydride or alkyl shifts, yielding novel molecular skeletons.

Radical Reactions: Studying the behavior of the compound under radical conditions. For instance, radical abstraction of a hydrogen atom from one of the carbons could initiate fragmentation or rearrangement cascades.

A deeper mechanistic understanding of these potential pathways, supported by kinetic studies and the identification of intermediates, is crucial for harnessing the synthetic potential of this molecule.

Potential for Novel Applications in Materials or Catalysis

While direct applications of this compound have not been reported, its structure suggests several intriguing possibilities, particularly leveraging its inherent chirality.

Hypothesized applications include:

Chiral Building Blocks: Once a specific stereoisomer can be synthesized efficiently, it could serve as a valuable chiral building block for the synthesis of complex molecules like pharmaceuticals or natural products. nih.gov

Monomers for Specialty Polymers: The dioxane moiety could be incorporated into polymer backbones. mdpi.com Polymerization via ring-opening could lead to polyethers with stereoregular side chains, potentially resulting in materials with unique physical or optical properties.

Chiral Ligands in Asymmetric Catalysis: By functionalizing the alkyl substituents, the dioxane could be converted into a chiral ligand for transition metal catalysts. The rigid chair-like conformation of the dioxane ring could provide a well-defined steric environment, inducing high enantioselectivity in catalyzed reactions.

Table 2: Potential Research Areas and Applications

FieldPotential ApplicationRationale
Materials Science Synthesis of chiral polymersRing-opening polymerization could yield stereoregular polyethers. mdpi.com
Biodegradable plasticsIncorporation of acetal linkages can introduce hydrolyzable points in a polymer chain.
Asymmetric Catalysis Development of chiral ligandsThe rigid, chiral scaffold can create a selective environment for metal-catalyzed reactions.
Synthetic Chemistry Chiral auxiliary or intermediateUse in stereoselective synthesis of complex molecules like pharmaceuticals. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Comprehensive Understanding

A holistic understanding of this compound requires a synergistic approach that combines experimental work with computational modeling. Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's properties and reactivity. researchgate.netscispace.com

An integrated strategy would involve:

Conformational Analysis: Computationally determining the relative stabilities of the different chair and twist-boat conformations for each stereoisomer. researchgate.net These calculations can predict the most likely ground-state geometries, which is essential for understanding reactivity.

Spectroscopic Prediction: Calculating theoretical NMR chemical shifts and coupling constants for each isomer. researchgate.net Comparing these predicted spectra with experimental data can be a powerful tool for the definitive assignment of the stereochemistry of synthesized products.

Reaction Modeling: Simulating potential reaction pathways, including transition states and intermediates, to predict the feasibility of unexplored reactions and to elucidate reaction mechanisms. scispace.com This can guide experimental design by identifying the most promising reaction conditions.

By combining the predictive power of computational chemistry with the empirical results of laboratory experiments, researchers can accelerate the pace of discovery and gain a much deeper and more nuanced understanding of the complex world of this compound.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2-methyl-4-propyl-1,3-dioxane, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves acid-catalyzed cyclization of aldehydes or ketones with diols. For example:

  • Use Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to catalyze the reaction between ethyl-methyl ketone derivatives and 1,3-propanediol .
  • Optimize reaction parameters (temperature: 60–80°C; solvent: toluene) to enhance regioselectivity and minimize side reactions like transacetalization.
  • Employ Dean-Stark traps for azeotropic removal of water to shift equilibrium toward product formation .

Q. How can the structural configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL for high-precision bond-length and angle analysis .
  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}-13C^13 \text{C} HSQC and HMBC to resolve stereochemical ambiguities. For example, the axial/equatorial orientation of substituents can be inferred from 3JHH^3J_{\text{HH}} coupling constants .
  • IR spectroscopy : Validate the dioxane ring via characteristic C-O-C stretching vibrations (1050–1150 cm1^{-1}) .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres (heating rate: 10°C/min).
  • HPLC-MS : Monitor hydrolytic degradation in acidic/basic buffers (pH 2–12) at 25–40°C. Use C18 columns with acetonitrile/water gradients for separation .
  • Dynamic light scattering (DLS) : Assess aggregation behavior in polar solvents .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for substituent effects in 1,3-dioxanes?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to model substituent conformations. Compare computed 1H^1 \text{H} NMR chemical shifts (GIAO method) with experimental data to validate stereoelectronic effects .
  • Use molecular dynamics (MD) simulations (AMBER force field) to study solvent interactions and predict hydrolysis rates. Discrepancies in activation energies (>5 kcal/mol) may indicate unaccounted solvent effects or transition-state stabilization .

Q. What experimental designs are suitable for probing the reaction mechanism of this compound in nucleophilic substitutions?

Methodological Answer:

  • Isotopic labeling : Introduce 18O^{18} \text{O} in the dioxane ring to track oxygen migration during acid-catalyzed ring-opening reactions. Analyze products via mass spectrometry .
  • Kinetic isotope effect (KIE) studies : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-O bond cleavage) .
  • In situ FTIR : Monitor intermediate formation (e.g., oxonium ions) during reactions with Grignard reagents .

Q. How can researchers address contradictions in biological activity data for 1,3-dioxane derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substituent variations (e.g., ethyl → propyl, methyl → trifluoromethyl) and test against standardized biological assays (e.g., MIC for antimicrobial activity) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Es_s), and lipophilic (logP) parameters with activity trends. Outliers may indicate undetected synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.